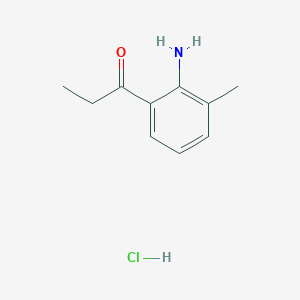
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-methylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
- N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one;hydrochloride
- N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one;hydrochloride
Uniqueness
1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its methyl group at the 3-position of the phenyl ring and the amino group at the 2-position contribute to its unique interaction with biological targets and its overall chemical reactivity .
Properties
CAS No. |
90829-52-0 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2-amino-3-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-9(12)8-6-4-5-7(2)10(8)11;/h4-6H,3,11H2,1-2H3;1H |
InChI Key |
ZOEWWSQFGPBOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















